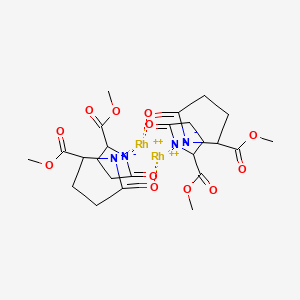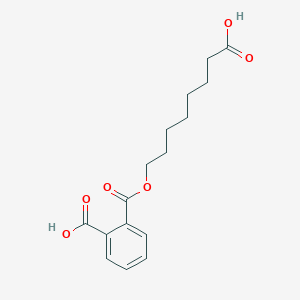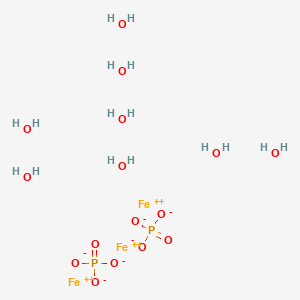
BIG ENDOTHELIN-1 (1-39) (RAT)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Big ET-1 is synthesized in endothelial cells and is processed to ET-1, a 21-amino acid peptide, through the action of endothelin-converting enzyme (ECE). This conversion is crucial for the physiological and pathophysiological roles of ET-1, as big ET-1 itself has significantly lower biological activity compared to ET-1. Phosphoramidon, a metalloprotease inhibitor, blocks the conversion of big ET-1 to ET-1, highlighting the importance of ECE in this process (McMahon, Palomo, Moore, McDonald, & Stern, 1991).
Molecular Structure Analysis
The molecular structure of big ET-1 includes a 39-amino acid chain, with the active ET-1 segment located at the C-terminal end. The structure of rat endothelin-converting enzyme, which catalyzes the conversion of big ET-1 to ET-1, features a zinc-binding domain, indicating its classification as a metalloprotease, and highlights the structural specificity required for effective enzymatic conversion (Shimada, Takahashi, & Tanzawa, 1994).
Chemical Reactions and Properties
The conversion of big ET-1 to ET-1 by ECE is a critical chemical reaction that involves the cleavage of the bond between Trp-21 and Val-22. This reaction not only activates the vasoconstrictor properties of ET-1 but also serves as a regulatory mechanism for controlling its biological availability and activity. The specificity of this reaction is underscored by the ineffectiveness of various protease inhibitors, except for phosphoramidon, in blocking this process, which further demonstrates the unique chemical properties of the endothelin conversion pathway (McMahon, Palomo, & Moore, 1991).
Wissenschaftliche Forschungsanwendungen
Endothelin-Converting Enzyme (ECE) and Pressor Activity : Big Endothelin-1 is a precursor to the potent vasoconstrictor peptide Endothelin-1 (ET-1), which is formed through the action of Endothelin-Converting Enzyme (ECE). Studies have demonstrated that big ET-1 can induce a sustained pressor response in rats, presumably due to its conversion into ET-1 by ECE. This conversion is sensitive to certain metalloprotease inhibitors, suggesting the physiologically relevant ECE is a metalloprotease (McMahon, Palomo, Moore, McDonald, & Stern, 1991).
Role in Vascular Hypertension : Big Endothelin-1's pressor activity and its conversion by ECE are implicated in the pathogenesis of hypertension. ECE inhibitors can effectively block the biological effects of big ET and have been explored as potential therapeutic agents for hypertension treatment (McMahon, Palomo, & Moore, 1991).
Cloning and Expression Studies : Cloning and functional expression of ECE from endothelial cells have provided insights into the structure and function of the enzyme responsible for converting big ET-1 to ET-1. These studies highlight the enzyme's glycosylation, zinc-binding domain, and homology to neutral endopeptidase and Kell blood group protein (Shimada, Takahashi, & Tanzawa, 1994).
Effects on Rat Uterus : In rat isolated uterus studies, big Endothelin-1 causes contractions mediated by phosphoramidon-sensitive endothelin ETA receptors. This suggests the presence of ECE and functional endothelin ETA receptors in the rat uterus, which is crucial for understanding reproductive physiology (Rae, Calixto, & D'Orléans-Juste, 1993).
Vascular Hypertrophy and Hypertension : Big Endothelin-1 is implicated in the pathogenesis of hypertension and vascular hypertrophy. It may participate in the elevation of blood pressure and maintenance of hypertension in various experimental models and human essential hypertension (Schiffrin, 1995).
Endothelin-Converting Enzyme Purification : Purification of ECE from rat lung microsomes has been achieved, providing valuable information about the enzyme's characteristics and specificity in converting big Endothelin-1 to Endothelin-1. This work supports the enzyme's role as a neutral metalloproteinase and its preference for big Endothelin-1 as a substrate (Takahashi, Matsushita, Iijima, & Tanzawa, 1993).
Wirkmechanismus
Target of Action
Big Endothelin-1 (1-39) (Rat) is a 39-residue peptide that is synthesized and secreted by vascular smooth muscle and endothelium cells . The primary targets of Big Endothelin-1 are the Endothelin A (ET A) and Endothelin B (ET B) receptors .
Mode of Action
Big Endothelin-1 is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases . The activated form, known as ET-1, is a potent vasoconstrictor . It interacts with its targets, the ET A and ET B receptors, to induce physiological responses .
Biochemical Pathways
The interaction of ET-1 with its receptors triggers a series of biochemical pathways. For instance, ET-1 is a potent vasoconstrictor, especially in the renal vasculature, and has anti-natriuretic and anti-diuretic effects . It also raises blood pressure in mice .
Pharmacokinetics
The pharmacokinetics of Big Endothelin-1 (1-39) (Rat) are complex and involve multiple factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by its biochemical interactions and the physiological environment . .
Result of Action
The action of Big Endothelin-1 (1-39) (Rat) results in several molecular and cellular effects. It induces diuretic and natriuretic responses in conscious Sprague-Dawley rats . It also raises blood pressure in mice .
Action Environment
The action, efficacy, and stability of Big Endothelin-1 (1-39) (Rat) can be influenced by various environmental factors. For instance, the physiological environment, including the presence of other biochemicals and the state of the target cells, can affect the compound’s action . .
Safety and Hazards
Big Endothelin-1 (1-39) (Rat) is classified as Acute Tox. 1 Inhalation and Acute Tox. 1 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment and ensure adequate ventilation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for BIG ENDOTHELIN-1 (1-39) (RAT) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)", "N,N-Diisopropylethylamine (DIPEA)", "Piperidine", "Trifluoroacetic acid (TFA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Triisopropylsilane (TIS)", "Hydrogen fluoride (HF)" ], "Reaction": [ "1. Swell the Rink amide resin in DCM for 30 minutes.", "2. Remove the DCM and add a solution of Fmoc-Arg(Pbf)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "3. Wash the resin with DMF and DCM.", "4. Repeat steps 2-3 for Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Val-OH.", "5. Deprotect the side chains using piperidine in DMF.", "6. Wash the resin with DMF and DCM.", "7. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "8. Wash the resin with DMF and DCM.", "9. Repeat steps 7-8 for Fmoc-Glu(OtBu)-OH.", "10. Deprotect the side chains using piperidine in DMF.", "11. Wash the resin with DMF and DCM.", "12. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "13. Wash the resin with DMF and DCM.", "14. Repeat steps 12-13 for Fmoc-Glu(OtBu)-OH.", "15. Deprotect the side chains using piperidine in DMF.", "16. Wash the resin with DMF and DCM.", "17. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "18. Wash the resin with DMF and DCM.", "19. Repeat steps 17-18 for Fmoc-Glu(OtBu)-OH.", "20. Deprotect the side chains using piperidine in DMF.", "21. Wash the resin with DMF and DCM.", "22. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "23. Wash the resin with DMF and DCM.", "24. Repeat steps 22-23 for Fmoc-Glu(OtBu)-OH.", "25. Deprotect the side chains using piperidine in DMF.", "26. Wash the resin with DMF and DCM.", "27. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "28. Wash the resin with DMF and DCM.", "29. Repeat steps 27-28 for Fmoc-Glu(OtBu)-OH.", "30. Deprotect the side chains using piperidine in DMF.", "31. Wash the resin with DMF and DCM.", "32. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "33. Wash the resin with DMF and DCM.", "34. Repeat steps 32-33 for Fmoc-Glu(OtBu)-OH.", "35. Deprotect the side chains using piperidine in DMF.", "36. Wash the resin with DMF and DCM.", "37. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "38. Wash the resin with DMF and DCM.", "39. Repeat steps 37-38 for Fmoc-Glu(OtBu)-OH.", "40. Deprotect the side chains using piperidine in DMF.", "41. Wash the resin with DMF and DCM.", "42. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "43. Wash the resin with DMF and DCM.", "44. Repeat steps 42-43 for Fmoc-Glu(OtBu)-OH.", "45. Deprotect the side chains using piperidine in DMF.", "46. Wash the resin with DMF and DCM.", "47. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "48. Wash the resin with DMF and DCM.", "49. Repeat steps 47-48 for Fmoc-Glu(OtBu)-OH.", "50. Deprotect the side chains using piperidine in DMF.", "51. Wash the resin with DMF and DCM.", "52. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "53. Wash the resin with DMF and DCM.", "54. Repeat steps 52-53 for Fmoc-Glu(OtBu)-OH.", "55. Deprotect the side chains using piperidine in DMF.", "56. Wash the resin with DMF and DCM.", "57. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "58. Wash the resin with DMF and DCM.", "59. Repeat steps 57-58 for Fmoc-Glu(OtBu)-OH.", "60. Deprotect the side chains using piperidine in DMF.", "61. Wash the resin with DMF and DCM.", "62. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "63. Wash the resin with DMF and DCM.", "64. Repeat steps 62-63 for Fmoc-Glu(OtBu)-OH.", "65. Deprotect the side chains using piperidine in DMF.", "66. Wash the resin with DMF and DCM.", "67. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "68. Wash the resin with DMF and DCM.", "69. Repeat steps 67-68 for Fmoc-Glu(OtBu)-OH.", "70. Deprotect the side chains using piperidine in DM | |
CAS-Nummer |
135842-15-8 |
Molekularformel |
C192H292N50O58S5 |
Molekulargewicht |
4389 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)





